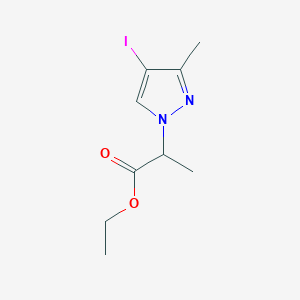
N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H8N4O2S and its molecular weight is 296.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Structures
N-heterocyclic compounds, including 1,2,3-triazoles, serve as key scaffolds in organic compounds, demonstrating diverse applications in drug discovery, bioconjugation, material science, pharmaceutical chemistry, and solid-phase organic synthesis. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles through azide-alkyne cycloaddition, also known as click reactions, highlights a pathway for constructing complex molecules from various starting materials. This methodological advancement boosts the exploration of new pathways for developing biologically active 1,2,3-triazoles, underscoring the importance of such synthetic routes in the creation of compounds with potential applications in scientific research and medicine (Kaushik et al., 2019).
Pharmacological Properties and Clinical Applications
Zonisamide, a 1,2 benzisoxazole derivative, is the first of its chemical class developed as an antiepileptic drug, showcasing activity in various animal models of epilepsy. Its clinical efficacy in treating partial seizures and its equivalence to carbamazepine and valproic acid in clinical trials underscore its therapeutic potential. The detailed mode of action, focusing on blocking seizure discharges and suppressing epileptogenic focus, along with its pharmacodynamic and pharmacokinetic properties, emphasizes the significance of this compound in epilepsy treatment. However, its associated adverse events and the high incidence of renal calculi in some patients highlight the importance of therapeutic drug monitoring (Peters & Sorkin, 1993).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamides (BTAs) have emerged as important supramolecular building blocks in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications across a broad spectrum. This versatility underscores the potential of BTAs and related compounds in designing materials with specific functional properties, pointing towards their increasing importance in supramolecular chemistry and material science (Cantekin, de Greef, & Palmans, 2012).
Drug Discovery and Development
The exploration of 1,2-benzisoxazoles as privileged structures in polypharmacology, particularly in CNS disorders, is a testament to the potential of N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide and similar compounds in drug discovery. These structures form the basis for a wide range of pharmacological properties, leading to the development of therapeutic agents such as zonisamide, risperidone, paliperidone, and iloperidone. Their ability to bind diverse biological targets with high affinities, benefiting the discovery of novel bioactive compounds, highlights the continuing significance of 1,2-benzisoxazoles in medicinal chemistry and drug development (Uto, 2016).
Eigenschaften
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c15-7-10-8-16-14(21-10)17-13(19)11-6-12(20-18-11)9-4-2-1-3-5-9/h1-6,8H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHYELMDYWQJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)
![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)
![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)




![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)

